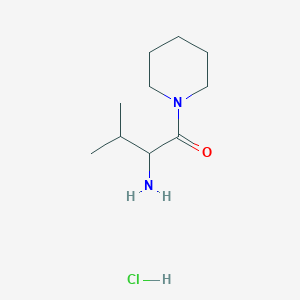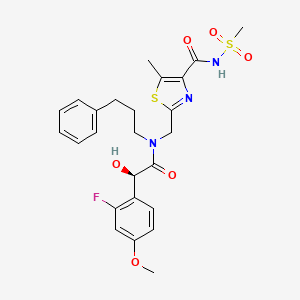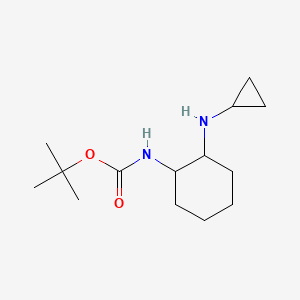
(2-Cyclopropylamino-cyclohexyl)-carbamic acid tert-butyl ester
Vue d'ensemble
Description
2-(Cyclopropylamino-cyclohexyl)-carbamic acid tert-butyl ester (2-CPA-CBTE) is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound is derived from the cyclopropylamino-cyclohexyl group and the carbamic acid tert-butyl ester group. It has a molecular weight of 478.56 g/mol and is a white crystalline solid. 2-CPA-CBTE has been studied for its unique properties, such as its ability to act as a catalyst, as a ligand, and as an inhibitor in various biochemical and physiological processes.
Applications De Recherche Scientifique
Biochemical Interactions and Mechanisms
Carbamic acid esters, including compounds structurally related to (2-Cyclopropylamino-cyclohexyl)-carbamic acid tert-butyl ester, have been extensively studied for their interactions with acetylcholinesterase (AChE). AChE inhibitors like carbamates are known for their ability to carbamoylate AChE, with decarbamoylation rates being crucial for their efficacy as insecticides and therapeutic agents. The size of alkyl substituents on the carbamoyl group significantly impacts these rates, indicating a nuanced interaction between structure and biochemical function (Rosenberry & Cheung, 2019).
Environmental Implications
The environmental fate and biodegradation of ether compounds, such as methyl tert-butyl ether (MTBE), which shares functional similarities with tert-butyl esters, have been a subject of research. Studies show that MTBE can undergo aerobic and anaerobic biotransformation, suggesting potential environmental pathways for the degradation of similar tert-butyl containing compounds. This research underscores the importance of understanding the environmental behaviors of such chemicals to mitigate pollution (Fiorenza & Rifai, 2003).
Technological Applications
In the realm of chemical synthesis and industrial applications, the specificity and reactivity of carbamic acid esters are exploited for the creation of novel materials and processes. For example, the chemical modification of xylan into biopolymer ethers and esters showcases the utility of esterification reactions involving carbamic acid derivatives for generating materials with unique properties. These synthesized materials have potential applications ranging from drug delivery to paper strength additives (Petzold-Welcke et al., 2014).
Propriétés
IUPAC Name |
tert-butyl N-[2-(cyclopropylamino)cyclohexyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16-12-7-5-4-6-11(12)15-10-8-9-10/h10-12,15H,4-9H2,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMSIMDSWINKNOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCCC1NC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Cyclopropylamino-cyclohexyl)-carbamic acid tert-butyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl (2S,4S)-4-[4-(trifluoromethyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1456210.png)
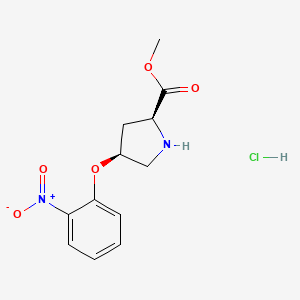

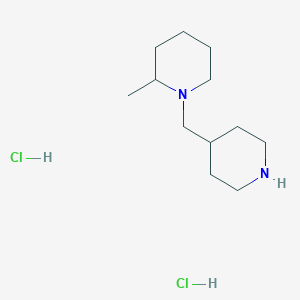

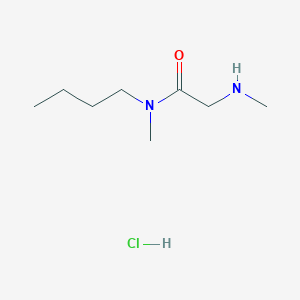
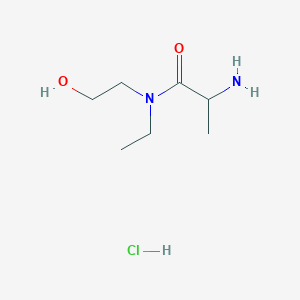
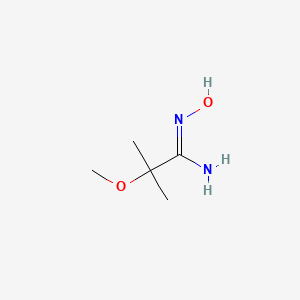
![Methyl 1-{thieno[3,2-c]pyridin-4-yl}piperidine-4-carboxylate](/img/structure/B1456222.png)
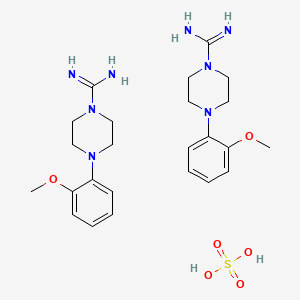
![2-[2-(4-Chloro-2-ethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1456226.png)
![Methyl (2S,4S)-4-{4-[(benzyloxy)carbonyl]phenoxy}-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1456227.png)
